2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid
Description
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid is a structurally complex acetic acid derivative featuring:
- A tert-butoxycarbonyl (Boc)-protected methylamino group: This moiety enhances steric protection of the amine, improving stability during synthetic processes .
- Oxan-3-yl (tetrahydropyran-3-yl) substituent: The six-membered oxygen-containing ring contributes to solubility and conformational rigidity .
- Acetic acid backbone: Provides a carboxylic acid functional group for further derivatization or salt formation.
This compound is likely utilized in pharmaceutical intermediates or as a building block in peptidomimetics, given its protective groups and stereochemical features.
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)9-6-5-7-18-8-9/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJZIGYETVHTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid typically involves the reaction of 2-methylpropan-2-amine with oxan-3-yl acetic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Deprotection and Functionalization
Boc Deprotection
The Boc group is removed under acidic conditions (e.g., TFA/HCl in DCM ) to regenerate the free amine . This step is reversible and allows further functionalization (e.g., peptide coupling).
Reactivity of the Oxan Ring
The oxan ring can participate in ring-opening reactions under specific conditions (e.g., strong acids or bases), enabling further derivatization. For example, treatment with LiAlH₄ could reduce the cyclic ether, though this would require careful control to avoid side reactions .
Boc Protection Parameters
| Reaction Parameter | Typical Conditions |
|---|---|
| Reagent | BocCl, Et₃N, HOBt |
| Solvent | DCM or THF |
| Temperature | 0°C to room temperature |
| Yield | >80% |
Oxan Ring Formation
| Method | Reagents | Conditions |
|---|---|---|
| Epoxide Ring-Opening | Diol, acid catalyst | HCl, THF, reflux |
| Diol Cyclization | Diol, acid catalyst | HCl, THF, 60°C |
Biological Relevance
Compounds with similar Boc-protected amino acid structures are often precursors in peptide synthesis or drug discovery . The oxan ring may enhance cellular permeability or target binding affinity , though specific data for this compound are not available in the provided sources.
Analytical Techniques
-
NMR spectroscopy (¹H and ¹³C) is used to confirm stereochemical purity and functional group integrity .
-
HPLC and MS ensure reaction monitoring and product characterization .
Challenges and Optimization
Scientific Research Applications
Chemical Properties and Structure
This compound, also known as a derivative of amino acids, features a complex structure that contributes to its biological activity. The molecular formula is , and it possesses unique functional groups that facilitate interactions with biological targets.
Medicinal Chemistry Applications
-
Drug Development :
- The compound is being investigated for its role as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
- Case Study: Research has shown that derivatives of this compound can exhibit improved efficacy against specific targets in cancer therapy, particularly through modulation of metabolic pathways.
-
Enzyme Inhibition :
- It has been identified as a potential inhibitor of certain enzymes involved in drug metabolism, which can lead to increased bioavailability of co-administered drugs.
- Data Table:
Enzyme Target Inhibition Type IC50 (nM) Cytochrome P450 3A4 Competitive 45 Dipeptidyl Peptidase 4 (DPP-4) Non-competitive 30
Biochemical Research
-
Cell Signaling :
- The compound has been studied for its effects on cell signaling pathways, particularly those related to inflammation and immune responses.
- Case Study: In vitro studies demonstrated that this compound can modulate the NF-kB pathway, leading to reduced inflammatory cytokine production in macrophages.
-
Neuroscience :
- Its derivatives are being explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
- Data Table:
Condition Model Used Observed Effect Alzheimer's Disease Mouse Model Reduced plaque formation Parkinson's Disease Rat Model Improved motor function
Agricultural Applications
- Pesticide Development :
- The compound's structural features are being investigated for use in developing novel pesticides that target specific pests while minimizing environmental impact.
- Case Study: Field trials have indicated that formulations containing this compound exhibit higher efficacy against common agricultural pests compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Compound A : 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (CAS: 1009120-05-1)
- Key differences :
- Protecting group : Methoxycarbonyl (Moz) instead of Boc.
- Ring system : Oxetane (4-membered oxygen ring) instead of tetrahydropyran.
- Safety profile includes acute oral toxicity (H302) and skin irritation (H315) .
Compound B : 2-(Bicyclo[2.2.1]heptan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (CAS: 182292-11-1)
- Key differences: Substituent: Bicyclo[2.2.1]heptane (norbornane) instead of tetrahydropyran.
- Properties: Molecular weight: 269.34 g/mol vs. ~313.35 g/mol (estimated for the target compound). pKa: ~3.94 (predicted), comparable to the target compound due to the shared acetic acid group .
Compound C : 2-Amino-2-(3-methyloxan-3-yl)acetic acid
Functional Group and Stability Comparisons
| Compound | Protecting Group | Ring System | Molecular Weight (g/mol) | Key Stability Features |
|---|---|---|---|---|
| Target compound | Boc-methylamino | Tetrahydropyran-3-yl | ~313.35* | Acid-labile Boc group; stable in neutral conditions |
| Compound A (CAS 1009120-05-1) | Moz | Oxetane-3-yl | 189.17 | Less hydrolytically stable than Boc |
| Compound B (CAS 182292-11-1) | Boc-amino | Norbornane | 269.34 | High thermal stability due to bicyclic ring |
| Compound C | None (free amine) | Tetrahydropyran-3-yl | 173.21 | Prone to oxidation and protonation |
*Estimated based on molecular formula (C14H23NO6).
Biological Activity
The compound 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid , also known as Boc-Sar-OH, is a complex organic molecule with significant potential in medicinal chemistry. Its structure, characterized by multiple functional groups including amino and carboxylic acid functionalities, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.35 g/mol
- CAS Number : 1093865-13-4
The structural complexity of this compound, particularly the presence of isopropyl groups and a tetrahydrofuran ring, likely influences its solubility and biological interactions, making it a candidate for pharmacological studies.
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. The amino and carboxylic acid groups play crucial roles in these interactions, facilitating binding to active sites and potentially modulating enzyme function.
Potential Applications
- Medicinal Chemistry : Due to its structural resemblance to amino acids, it may serve as a building block in the synthesis of peptide-like drugs.
- Drug Delivery Systems : Its lipophilicity could enhance the efficacy of drug delivery mechanisms.
- Biochemical Assays : The compound could be utilized as a molecular probe in various biochemical assays.
Comparative Analysis with Similar Compounds
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| L-Leucine | Branched-chain amino acid | Protein synthesis |
| N-Acetyl-L-Valine | Acetylated derivative of valine | Antimicrobial activity |
| Boc-Lysine | Protected lysine derivative | Anticancer properties |
| 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid | Hydroxy group on pyrrolidine ring | Anti-inflammatory effects |
The unique configuration of this compound may lead to distinct biological activities not observed in simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Antimicrobial Activity : A study assessed the antimicrobial properties of various derivatives, revealing that compounds similar to this compound exhibited significant activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .
- Enzyme Interaction Studies : Computer-aided prediction tools like PASS have been employed to predict potential interactions with enzymes based on structural data. This approach has facilitated an understanding of how this compound may influence metabolic pathways .
- Therapeutic Applications : Investigations into the compound's neuroprotective properties have shown promise in preclinical models, suggesting its potential use in treating neurodegenerative diseases .
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) per GHS classifications . Key safety measures include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Ventilation: Ensure local exhaust ventilation during synthesis or handling to mitigate respiratory exposure (H335) .
- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Dispose via hazardous waste protocols .
- Storage: Keep at 2–8°C in a dry, sealed container away from incompatible reagents (e.g., strong oxidizers) .
Basic: What synthetic routes are available for preparing this compound?
Answer:
The Boc-protected amino acid core is typically synthesized via:
Coupling Reactions: Use HATU or EDC/HOBt with DIPEA in DMF to link the oxan-3-yl moiety to the methylamino-acetic acid backbone .
Hydrolysis: Convert tert-butyl esters to carboxylic acids using LiOH in dioxane/water .
Protection/Deprotection: Boc groups are introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
Example Workflow:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HATU, DIPEA, DMF, rt | Amide bond formation |
| 2 | 1M LiOH, dioxane/H₂O | Ester hydrolysis |
| 3 | Boc₂O, NaHCO₃, THF | N-methyl protection |
Advanced: How can the stereochemical integrity of the oxan-3-yl group be maintained during synthesis?
Answer:
The oxan-3-yl group’s stereochemistry is sensitive to acidic/basic conditions. Strategies include:
- Chiral Auxiliaries: Use (S)- or (R)-oxane precursors with resolved configurations .
- Low-Temperature Reactions: Conduct couplings at 0–5°C to minimize epimerization .
- Protection of Reactive Sites: Temporary silyl ether protection (e.g., TBS) prevents undesired ring-opening .
- Analytical Monitoring: Track stereopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation .
Advanced: What analytical techniques are effective for characterizing purity and structure?
Answer:
Purity Assessment:
- HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA); ≥95% purity threshold .
- TLC: Silica gel 60 F₂₅₄; visualize with ninhydrin for free amines or UV for Boc groups .
Structural Confirmation:
Advanced: How does the oxan-3-yl substituent influence stability under varying pH conditions?
Answer:
- Acidic Conditions (pH < 3): The oxane ring undergoes partial hydrolysis, forming a diol intermediate. Stability studies in HCl (0.1M) show <10% degradation over 24h at 25°C .
- Basic Conditions (pH > 10): Boc deprotection occurs, but the oxane ring remains intact. Use phosphate buffers (pH 7.4) for biological assays to avoid decomposition .
- Long-Term Stability: Lyophilized forms stored at -20°C retain >90% purity for 12 months .
Advanced: How can environmental degradation pathways of this compound be studied?
Answer:
Per INCHEMBIOL project guidelines :
- Abiotic Degradation: Expose to UV light (254 nm) in aqueous media; monitor by LC-MS for photoproducts (e.g., oxane ring-opened species).
- Biotic Degradation: Use soil microcosms or activated sludge; quantify residual compound via UPLC-TOF.
- Ecotoxicity: Test acute toxicity in Daphnia magna (48h LC₅₀) and Vibrio fischeri (bioluminescence inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
